
4,4-Difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that combines the properties of both 4,4-difluoropyrrolidine-2-carboxylic acid and 2,2,2-trifluoroacetic acid. This compound is known for its unique chemical structure, which includes fluorine atoms that contribute to its reactivity and stability. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoropyrrolidine-2-carboxylic acid involves several steps. One method includes the reaction of intermediate C with tetrahydrofuran (THF) and water, followed by the addition of lithium hydroxide. The reaction is carried out at room temperature for four hours, monitored by thin-layer chromatography (TLC). The solvent is then removed by evaporation, and the concentrate is dissolved in acetic acid. The product is purified through rapid column chromatography, yielding a high-purity compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of automated systems and controlled environments ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one atom or group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4,4-Difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-difluoropyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity and stability, allowing it to effectively inhibit or modify the activity of specific targets. This interaction can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropyrrolidine-2-carboxylic acid: Similar in structure but without the trifluoroacetic acid component.
2,2,2-Trifluoroacetic acid: A simpler compound that lacks the pyrrolidine ring.
Uniqueness
The combination of 4,4-difluoropyrrolidine-2-carboxylic acid with 2,2,2-trifluoroacetic acid creates a compound with enhanced reactivity and stability. This makes it unique compared to its individual components and other similar compounds.
Properties
Molecular Formula |
C7H8F5NO4 |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7F2NO2.C2HF3O2/c6-5(7)1-3(4(9)10)8-2-5;3-2(4,5)1(6)7/h3,8H,1-2H2,(H,9,10);(H,6,7) |
InChI Key |
MNSASDZHAJGODJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)
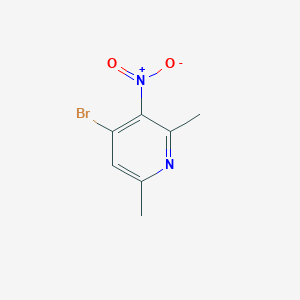

![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)
![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
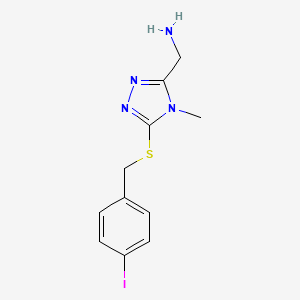
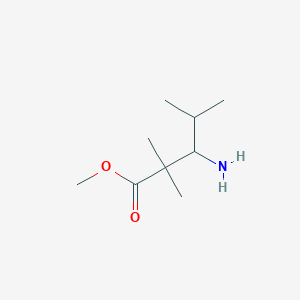
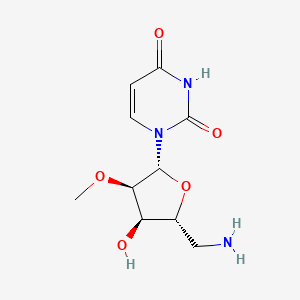

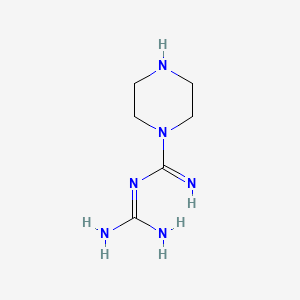
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
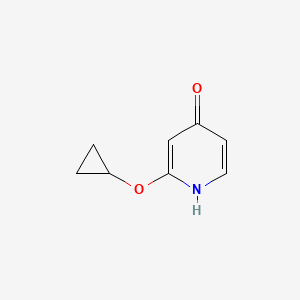
![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)
